REACTION_CXSMILES
|
[I:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH2:4][CH2:5][N:6]1C(=O)C(=O)O[C:7]12[CH3:17].IC1C=CC=CC=1CCNC(=O)C.C(Cl)(C(Cl)=O)=O.Cl>C(Cl)Cl>[I:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH2:4][CH2:5][N:6]=[C:7]2[CH3:17]
|
Name
|
7-iodo-10b-methyl-5,6-dihydro-2H-oxazolo[2,3-a]isoquinoline-2,3(10bH)-dione
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
IC1=C2CCN3C(C2=CC=C1)(OC(C3=O)=O)C
|
Name
|
FeCl3
|
Quantity
|
10.8 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at RT for 45 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° C
|
Type
|
TEMPERATURE
|
Details
|
to slowly warm to RT
|
Type
|
STIRRING
|
Details
|
stirred at RT for 18 h
|
Duration
|
18 h
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
IC1=C2CCN=C(C2=CC=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |